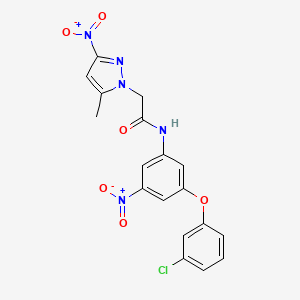

N-(3-(3-Chlorophenoxy)-5-nitrophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Description

Structure: The compound features a central acetamide backbone substituted with two distinct aromatic systems:

- Aryl Group 1: A 3-(3-chlorophenoxy)-5-nitrophenyl moiety, providing steric bulk and electron-withdrawing properties via the nitro group.

Properties

Molecular Formula |

C18H14ClN5O6 |

|---|---|

Molecular Weight |

431.8 g/mol |

IUPAC Name |

N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |

InChI |

InChI=1S/C18H14ClN5O6/c1-11-5-17(24(28)29)21-22(11)10-18(25)20-13-7-14(23(26)27)9-16(8-13)30-15-4-2-3-12(19)6-15/h2-9H,10H2,1H3,(H,20,25) |

InChI Key |

ALXWVRNGTPURSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=CC(=CC(=C2)OC3=CC(=CC=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(3-(3-Chlorophenoxy)-5-nitrophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide (CAS: 321142-91-0) is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A chlorophenoxy group

- A nitrophenyl moiety

- A pyrazole ring

This unique configuration suggests multiple interaction sites that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial , antitumor , and anti-inflammatory effects. The following sections detail these activities based on various studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate its potential as a candidate for developing new antimicrobial agents .

Antitumor Activity

The compound has also shown promising results in cancer research. In vitro studies using various cancer cell lines (e.g., MCF-7 and HeLa) revealed that it induces apoptosis and inhibits cell proliferation.

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 breast cancer cell line, this compound exhibited:

- An IC50 value of 15 µM after 48 hours of exposure.

- Induction of apoptosis was confirmed through flow cytometry and caspase activity assays.

These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapies .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : It appears to interfere with signaling pathways associated with cell proliferation and survival.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(3-Chlorophenoxy)-5-nitrophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives containing nitro and halogen substituents have shown enhanced antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups increases efficacy against resistant strains.

Anticancer Potential

Preliminary studies have suggested that related compounds may possess anticancer properties. The incorporation of pyrazole rings has been linked to the inhibition of tumor growth in various cancer cell lines. For example, compounds with similar scaffolds have demonstrated cytotoxic effects against breast cancer cells through apoptosis induction mechanisms .

Agrochemical Applications

Herbicide Development

The compound's structural features make it a candidate for herbicidal activity. Research into nitrophenyl derivatives has indicated potential effectiveness in controlling broadleaf weeds while minimizing harm to cereal crops. Studies have shown that such compounds can inhibit specific enzymes involved in plant growth regulation .

Material Science Applications

Polymer Chemistry

this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve resistance to environmental degradation .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Substituent Comparison of Pyrazole Acetamide Derivatives

Key Observations :

- Steric Effects: The 3-chlorophenoxy group introduces steric hindrance, which may reduce metabolic degradation but limit solubility compared to smaller substituents like fluorine .

- Lipophilicity : The trifluoromethyl group in CAS 321997-17-5 increases lipophilicity, likely enhancing blood-brain barrier penetration relative to the target compound .

Physicochemical Properties

Table 2: Predicted Properties Based on Substituent Trends

| Property | Target Compound | CAS 321997-17-5 | N-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]acetamide (75) |

|---|---|---|---|

| Molecular Weight | ~434.8 g/mol | ~368.3 g/mol | ~265.7 g/mol |

| LogP (Lipophilicity) | High (nitro, chlorophenoxy) | Moderate-High (trifluoromethyl) | Moderate (chlorophenyl) |

| Solubility | Low (bulky substituents) | Very Low (trifluoromethyl) | Moderate (smaller substituents) |

| Hydrogen Bond Acceptors | 6 (nitro, acetamide) | 5 | 3 |

Preparation Methods

Pyrazole Ring Formation

Pyrazole synthesis typically involves cyclization of hydrazine derivatives with diketones or β-keto esters. For nitro-substituted pyrazoles, nitration occurs post-cyclization.

Example Pathway :

Key Challenges

Nitro Group Introduction

Nitration of 3-chlorophenol derivatives is critical.

Example Pathway :

-

Nitration : 3-Chlorophenol is nitrated at the para position using a mixed acid system (HNO₃/H₂SO₄) to form 3-chloro-5-nitrophenol.

-

Ether Formation : Reaction with 3-chlorophenoxy chloride in basic conditions (K₂CO₃, DMF) to yield 3-(3-chlorophenoxy)-5-nitrophenol.

-

Amination : Conversion to the amine via reduction (e.g., H₂/Pd-C) or using aminating agents.

Optimization of Nitration

Chloroacetyl Intermediate

The acetamide bond is formed via a chloroacetyl intermediate.

Example Method :

-

Chloroacetylation : 3-(3-Chlorophenoxy)-5-nitrophenylamine reacts with chloroacetyl chloride in dichloromethane with NaHCO₃ as a base.

-

Coupling : The chloroacetamide intermediate reacts with 5-methyl-3-nitro-1H-pyrazol-1-amine (or its protected form) in a polar aprotic solvent (e.g., DMF) under basic conditions.

Alternative Methods

-

Microwave-Assisted Synthesis : Accelerates coupling reactions (e.g., 10 min vs. 9 h for conventional methods).

-

Phase Transfer Catalysis : Enhances nucleophilicity of the pyrazole amine.

Detailed Reaction Schemes

Synthesis of Fragment B

Step 1: Nitration of 3-Chlorophenol

Step 2: Ether Formation

Step 3: Amination

Acetamide Coupling

Step 1: Chloroacetylation

Step 2: Coupling

Key Data Tables

Nitration Efficiency

| Substrate | Conditions | Yield | Nitration Position |

|---|---|---|---|

| 3-Chlorophenol | HNO₃/H₂SO₄, 0°C | 78% | para |

| 3-Methylpyrazole | HNO₃/AcOH, 25°C | 65% | C3 |

Coupling Reaction Optimization

Critical Challenges and Solutions

Q & A

Basic: What are the critical synthetic steps and reaction condition optimizations for this compound?

The synthesis involves multi-step reactions, including cyclization of pyrazole rings, nitration, and coupling of chlorophenoxy-nitrobenzene with acetamide derivatives. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic for amide bond formation). Solvent selection (e.g., acetonitrile or DMF) and catalyst use (e.g., trifluoroacetic acid for acetylation) are critical for yield optimization. Purification via column chromatography or recrystallization ensures product integrity .

Basic: Which analytical techniques confirm the structure and purity of this compound?

1H/13C NMR spectroscopy resolves aromatic protons and nitro/amide functional groups, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC (≥95% by area normalization). X-ray crystallography (if crystalline) provides definitive structural confirmation. Differential scanning calorimetry (DSC) evaluates thermal stability .

Intermediate: How is the compound’s stability evaluated under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Samples are analyzed via HPLC to detect degradation products (e.g., hydrolysis of amide bonds or nitro group reduction). Kinetic modeling (Arrhenius plots) predicts shelf-life under accelerated conditions .

Advanced: How can computational modeling predict reactivity of nitro groups during substitution reactions?

Quantum chemical calculations (DFT) map reaction pathways for nitro group transformations. Transition state analysis identifies energy barriers for nucleophilic aromatic substitution. Molecular dynamics simulations model solvent effects, while Fukui indices predict electrophilic/nucleophilic sites. These methods guide experimental design, reducing trial-and-error .

Advanced: What strategies elucidate structure-activity relationships (SAR) for substituent variations?

Systematic substitution of chlorophenoxy or pyrazole groups is performed. Biological assays (e.g., enzyme inhibition or antimicrobial activity) are paired with computational docking (AutoDock Vina) to correlate substituent electronic effects (Hammett constants) with activity. QSAR models validate trends using regression analysis .

Advanced: How to resolve contradictions in biological activity data across studies?

Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Replicate experiments under controlled conditions (pH, temperature, cell lines). Employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm mechanisms. Meta-analysis of published data identifies confounding variables (e.g., impurity profiles) .

Intermediate: How are analytical methods validated for this compound?

ICH guidelines are followed:

- Specificity : Ensure no interference from solvents or impurities via spiked samples.

- Linearity : Calibration curves (R² ≥ 0.995) across 50–150% of target concentration.

- Accuracy : Recovery rates (98–102%) via spiking with known quantities.

- Precision : Repeat intra-/inter-day RSD ≤ 2% .

Advanced: How to design comparative studies with structural analogs?

Select analogs with variations in nitro positioning, pyrazole substituents, or chlorophenoxy groups. Use in vitro assays (e.g., IC50 comparisons) and molecular docking to assess target binding. Principal component analysis (PCA) clusters compounds by activity profiles, highlighting critical structural motifs .

Intermediate: What mechanistic insights explain oxidation or substitution reactions of this compound?

Nitro group reduction is studied via cyclic voltammetry to identify redox potentials. Substituent effects on electrophilic aromatic substitution are probed using kinetic isotope effects (KIE) and Hammett plots. LC-MS monitors intermediates in real-time to propose reaction pathways .

Advanced: Can machine learning predict synthetic routes for novel derivatives?

Yes. Train models on reaction databases (e.g., USPTO) using SMILES notations. Graph neural networks (GNNs) predict feasible reaction steps and optimal conditions. Transfer learning adapts models to pyrazole-acetamide chemistry, validated by experimental testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.